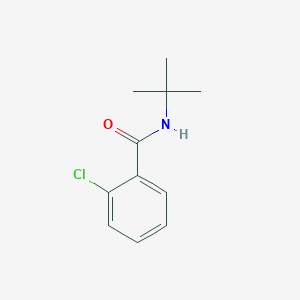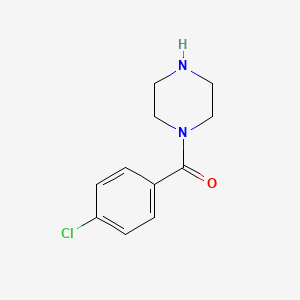![molecular formula C20H21N2+ B1598799 Iodure de 2-[4-(diméthylamino)styryl]-1-méthylquinolinium CAS No. 3915-61-5](/img/structure/B1598799.png)
Iodure de 2-[4-(diméthylamino)styryl]-1-méthylquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide is a chemical compound known for its unique structural and functional properties. It is a styryl dye, often used in various scientific research applications due to its fluorescence properties. The compound is characterized by its ability to form non-linear optical materials and its use in biological staining.
Applications De Recherche Scientifique
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in biological staining to visualize cellular components, particularly mitochondria.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of non-linear optical materials for photonic applications.
Mécanisme D'action
Target of Action
The primary target of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide, also known as NSC-4238, is the mitochondria in cells . Mitochondria are essential organelles that play a crucial role in energy production through the process of oxidative phosphorylation.
Mode of Action
NSC-4238 interacts with the mitochondria by penetrating the mitochondrial membrane and generating a quick responsive mechanism by applying changes in transmembrane potential . This interaction leads to changes in the mitochondrial function and can influence cellular processes.
Result of Action
The result of NSC-4238’s action is a change in the transmembrane potential of the mitochondria . This change can affect the function of the mitochondria and potentially influence various cellular processes.
Analyse Biochimique
Cellular Effects
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide has a significant impact on cellular processes. It is known to influence cell function by affecting the transmembrane potential
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in transmembrane potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylquinolinium iodide in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and reaction time to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
The major products formed from these reactions include various quinolinium and amine derivatives, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: Similar in structure but differs in the core heterocyclic ring.
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: Another styryl dye with different substituents on the aromatic ring.
Uniqueness
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide is unique due to its quinolinium core, which imparts distinct fluorescence properties and enhances its utility in non-linear optical applications. Its ability to form stable complexes with various cellular components also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
3915-61-5 |
|---|---|
Formule moléculaire |
C20H21N2+ |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H21N2/c1-21(2)18-12-8-16(9-13-18)10-14-19-15-11-17-6-4-5-7-20(17)22(19)3/h4-15H,1-3H3/q+1 |
Clé InChI |
NEOWNATTXBQULQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] |
SMILES isomérique |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
SMILES canonique |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















